molecular formula C20H21NO4 B557846 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid CAS No. 857478-30-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Cat. No. B557846
M. Wt: 339,39 g/mole
InChI Key: DZSLHAJXIQCMLR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid . The InChI code for this compound is 1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 438.5 g/mol.

Scientific Research Applications

  • Peptide Synthesis

    • Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
    • Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Derivatization of Amines for HPLC and Fluorescent Detection

    • Application : 9-Fluorenylmethyl chloroformate, a related compound, is used in capillary electrophoresis. It acts as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
  • Peptide Synthesis

    • Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
    • Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Derivatization of Amines for HPLC and Fluorescent Detection

    • Application : 9-Fluorenylmethyl chloroformate, a related compound, is used in capillary electrophoresis. It acts as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
  • Peptide Synthesis

    • Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
    • Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
  • Derivatization of Amines for HPLC and Fluorescent Detection

    • Application : 9-Fluorenylmethyl chloroformate, a related compound, is used in capillary electrophoresis. It acts as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335. Precautionary statements include P261, P305+P351+P338 .

Future Directions

This compound is used for preparing stapled peptides by ring closing metathesis, which suggests potential applications in peptide and protein research .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHAJXIQCMLR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

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